molecular formula C11H19NO3 B8436258 Tert-butyl 3-methoxy-4-methylenepyrrolidine-1-carboxylate

Tert-butyl 3-methoxy-4-methylenepyrrolidine-1-carboxylate

Cat. No. B8436258
M. Wt: 213.27 g/mol
InChI Key: FUOVDGBVNCJWKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-methoxy-4-methylenepyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C11H19NO3 and its molecular weight is 213.27 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl 3-methoxy-4-methylidenepyrrolidine-1-carboxylate

InChI

InChI=1S/C11H19NO3/c1-8-6-12(7-9(8)14-5)10(13)15-11(2,3)4/h9H,1,6-7H2,2-5H3

InChI Key

FUOVDGBVNCJWKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(=C)C1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of tert-butyl 3-hydroxy-4-methylenepyrrolidine-1-carboxylate (0.257 g, 1.29 mmol; prepared as described by Alcaraz, Lilian; Cridland, Andrew; Kinchin, Elizabeth Organic Letters, 2001, vol. 3, #25 p. 4051-4054) in 8 mL of THF, stirred at r.t. under a nitrogen atmosphere was added NaH. After 0.5 h stirring at r.t., methyl iodide (0.057 g, 1.42 mmol) was added and the resulting mixture stirred at r.t. for 2 h. After overnight resting, the reaction was quenched with water, extracted with EtOAc which was washed with brine, dried over Na2SO4 and evaporated to dryness affording a crude, purified by means of automated flash chromatography (SP01®TM-Biotage; gradient Petroleum Ether-EtOAc from 9:1 to 7:3) giving 165 mg of the title compound. Yield: 60%.
Quantity
0.257 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.057 g
Type
reactant
Reaction Step Three
Yield
60%

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